tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate
Description
tert-Butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is a thiomorpholine-derived compound characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) with two ketone groups at the 3- and 5-positions, coupled to a tert-butyl ester moiety via an acetatic linker. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the tert-butyl group and electronic modulation from the thiomorpholine-dione core. The compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in prodrug design or as a precursor for protease inhibitors due to its stability under acidic conditions and tunable reactivity .
Structural elucidation of this compound and its analogs often employs X-ray crystallography, with refinement facilitated by software suites like SHELXL, which is widely recognized for its robustness in small-molecule crystallography . The tert-butyl group’s steric bulk and the thiomorpholine ring’s conformational flexibility have been critical in studies of molecular interactions and crystal packing.
Properties
CAS No. |
2408963-62-0 |
|---|---|
Molecular Formula |
C10H15NO4S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-8(13)4-6-9(14)11-7(12)5-16-6/h6H,4-5H2,1-3H3,(H,11,12,14) |
InChI Key |
DJKMEKURCWDTDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)NC(=O)CS1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable thiomorpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Scientific Research Applications
tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiomorpholine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The acetate group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Thiomorpholine vs. Morpholine Derivatives
Replacing the sulfur atom in the thiomorpholine ring with oxygen yields morpholine-dione analogs (e.g., tert-butyl 2-(3,5-dioxomorpholin-2-yl)acetate). Key differences include:
- Bond Lengths : C–S bonds (~1.81 Å) are longer than C–O bonds (~1.43 Å), leading to subtle conformational changes in the heterocyclic ring .
- Electronic Effects : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to oxygen, impacting solubility and crystallinity.
- Reactivity : Thiomorpholine derivatives exhibit greater resistance to oxidative degradation but may undergo nucleophilic substitution more readily due to sulfur’s polarizability.
Ester Variants
The tert-butyl ester group is compared to smaller esters (e.g., methyl or ethyl) and the free acid form (2-(3,5-dioxothiomorpholin-2-yl)acetic acid):
- Hydrolysis Stability : tert-Butyl esters are stable under basic/neutral conditions but cleaved under strong acids, whereas methyl esters hydrolyze more readily in vivo.
- Lipophilicity : tert-Butyl substitution increases logP values, enhancing membrane permeability but reducing aqueous solubility.
Heterocyclic Variations
Compounds like piperazine-2,5-dione derivatives lack sulfur but share the dione motif. These exhibit:
- Higher Melting Points : Due to stronger hydrogen-bonding networks.
- Reduced Metabolic Stability : Piperazine rings are more prone to enzymatic oxidation than thiomorpholine.
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) | logP | Hydrolysis Half-Life (pH 7.4) |
|---|---|---|---|---|---|
| tert-Butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate | 285.38 | 98–102 | 0.5 | 2.1 | >24 h |
| tert-Butyl 2-(3,5-dioxomorpholin-2-yl)acetate | 269.31 | 112–115 | 1.2 | 1.8 | >24 h |
| Methyl 2-(3,5-dioxothiomorpholin-2-yl)acetate | 231.29 | 85–88 | 3.8 | 1.2 | 6 h |
| 2-(3,5-dioxothiomorpholin-2-yl)acetic acid | 201.24 | 165–168 | 12.4 | -0.3 | N/A |
| Piperazine-2,5-dione derivative | 198.18 | 180–185 | 0.2 | 0.7 | 3 h |
Key Research Findings
- Synthetic Utility : The tert-butyl ester’s stability makes it preferable for multi-step syntheses requiring orthogonal protection strategies.
- Biological Activity : Thiomorpholine derivatives exhibit 2–3× higher cellular uptake than morpholine analogs in cancer cell lines, attributed to sulfur’s role in membrane interaction .
- Crystallographic Insights : SHELX-refined structures reveal that the tert-butyl group induces torsional strain in the thiomorpholine ring, affecting ligand-protein binding conformations .
Biological Activity
Tert-butyl 2-(3,5-dioxothiomorpholin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₉N₃O₄S
- Molecular Weight : 301.37 g/mol
- CAS Number : 2408963-62-0
The compound features a thiomorpholine ring, which contributes to its biological properties. The presence of dioxo groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes, although specific mechanisms remain to be fully elucidated.
Anticancer Activity
Research indicates that this compound exhibits antitumor properties . In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| A549 (Lung Cancer) | 12 | Inhibits proliferation |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 70 | 10 |
| IL-6 | 65 | 10 |
This anti-inflammatory activity could make it valuable in treating conditions such as arthritis or other inflammatory disorders.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of dioxothiomorpholine derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, supporting its potential as an anticancer agent . -
Inflammation Model Study :
In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw swelling and histological signs of inflammation compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
